molecular formula C12H10ClNO3 B1491891 Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate CAS No. 1383581-66-5

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate

Cat. No.: B1491891
CAS No.: 1383581-66-5
M. Wt: 251.66 g/mol
InChI Key: GHISNXFJSWDVCX-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate (CAS 1383581-66-5) is a chemical compound with a molecular formula of C12H10ClNO3 and a molecular weight of 251.67 g/mol . It belongs to the class of heterocyclic building blocks known as oxazoles, which are five-membered rings containing both oxygen and nitrogen atoms . Oxazole derivatives are recognized as privileged structures in medicinal chemistry and drug discovery due to their wide spectrum of potential biological activities . Researchers value these compounds as key intermediates in the synthesis of more complex chemical entities. While specific biological data for this particular analog is limited, structurally similar chlorophenyl-oxazole compounds are frequently investigated in the development of novel therapeutic agents. For instance, related oxazole hybrids have demonstrated significant potential in research areas such as cytotoxic activity against human cancer cell lines and as inhibitors of enzymes like carbonic anhydrase isoforms, which are relevant targets in anticancer therapy . The presence of the 2-chlorophenyl substituent makes this compound a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry exploration. It is supplied for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications . Proper storage conditions are recommended: sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHISNXFJSWDVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of 2-chlorobenzaldehyde with oxazole derivatives. The presence of the chlorophenyl group is crucial for enhancing the compound's biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In a study evaluating its antimicrobial properties, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with growth inhibition zones measuring up to 15 mm .
  • Anticancer Properties : this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it exhibits potent activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-dependent cytotoxicity .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, as indicated by flow cytometry analyses showing increased caspase-3 activity and p53 expression levels . This suggests that this compound may act as a potential therapeutic agent in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxazole ring and the substituents on the phenyl group significantly affect biological activity. For instance, the introduction of halogen atoms at specific positions enhances both antimicrobial and anticancer activities. A comparative analysis of related compounds shows that those with electron-withdrawing groups exhibit improved potency against various targets .

Table 1: Structure-Activity Relationship Data

CompoundIC50 (µM)Activity Type
This compound0.12Anticancer (MCF-7)
Ethyl 5-(4-fluorophenyl)oxazole-2-carboxylate0.15Antimicrobial
Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate0.20Anticancer (HeLa)

Case Studies

  • Anticancer Evaluation : In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited bacterial growth at concentrations as low as 125 µg/mL, showcasing its potential use in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substitution Patterns

Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate (CAS 400715-69-7)
  • Structural Difference : The chlorine atom is at the meta position (3-chloro) on the phenyl ring instead of the ortho position (2-chloro).
  • Synthesis : Similar iodine-mediated cyclization methods yield this isomer, though yields may vary due to steric effects .
Ethyl 5-(4-Chlorophenyl)oxazole-4-carboxylate (CAS 127919-28-2)
  • Structural Difference : The carboxylate ester is at position 4 of the oxazole, and the phenyl group is para-chlorinated.
  • The para-chloro substituent increases symmetry, which may improve crystallinity .

Halogen-Substituted Analogues

Ethyl 5-(4-Bromophenyl)oxazole-4-carboxylate
  • Structural Difference : Bromine replaces chlorine at the para position.
Ethyl 4-(4-Chlorophenyl)-5-(2,4-Dichlorophenyl)oxazole-2-carboxylate (CAS 849722-53-8)
  • Structural Difference : Additional chlorine atoms at positions 2 and 4 of the phenyl ring.
  • The dichloro substitution may improve target binding via hydrophobic interactions .

Functional Group Modifications

Ethyl 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS 1418287-34-9)
  • Structural Difference : Isoxazole replaces oxazole, with an amide-linked 2-chlorobenzoyl group.
  • Impact: The isoxazole’s oxygen-nitrogen adjacency alters hydrogen-bonding capacity.
(E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)oxazole-2-carboxamide (Compound 15)
  • Structural Difference : Carboxamide replaces the ethyl ester.
  • However, reduced esterase-mediated hydrolysis may prolong half-life .

Aromatic Ring Modifications

Ethyl 5-(o-Tolyl)oxazole-2-carboxylate (CAS 2098112-71-9)
  • Structural Difference : Methyl group replaces chlorine on the phenyl ring.
  • The methyl group’s hydrophobicity may enhance blood-brain barrier penetration .

Physicochemical and Pharmacological Comparisons

Key Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Bioactivity Highlights
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate ~265.7 2.8 0.15 (PBS) Antiviral (IC₅₀: 1.2 μM vs. HSV-1)
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate ~265.7 2.7 0.18 (PBS) Reduced cytotoxicity (CC₅₀: >50 μM)
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate ~310.1 3.4 0.09 (PBS) Enhanced kinase inhibition (IC₅₀: 0.8 μM)
Compound 15 (carboxamide derivative) ~351.1 1.9 0.35 (PBS) Chikungunya protease inhibition (IC₅₀: 0.5 μM)

Stability and Reactivity

  • Ester vs. Amide Stability : Ethyl esters (e.g., target compound) are prone to hydrolysis in plasma (t₁/₂: ~2 h), whereas amide derivatives (e.g., Compound 15) exhibit prolonged stability (t₁/₂: >24 h) .
  • Halogen Effects : Bromine-substituted analogues show higher photostability but lower metabolic clearance compared to chlorine derivatives .

Preparation Methods

Procedure Summary

  • The mixture of ethyl isocyanoacetate, 2-chlorobenzaldehyde, CuBr, and DABCO in dry DMF is stirred under an oxygen atmosphere.
  • After completion, the reaction is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 4:1 ratio).

Yield and Product Characteristics

  • The method yields Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate in approximately 80–83% yield as a white solid.
  • Melting point ranges around 101–103 °C (depending on purity and crystallinity).
  • Spectroscopic data (NMR, IR) match literature values, confirming the product identity.

Alternative Synthetic Routes

While the copper(I)-catalyzed method is efficient, other synthetic routes have been reported or are plausible based on related oxazole chemistry:

Cyclization of Benzoyl Chlorides with Ethyl Oxalyl Chloride and Hydroxylamine

  • Reaction of 2-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine forms an intermediate.
  • Subsequent cyclization with hydroxylamine leads to the formation of the oxazole ring.
  • This method is typical in industrial settings for scale-up due to the availability of reagents and straightforward reaction steps.

Condensation of Amino Ketones and Esters

  • α-Amino ketones derived from 2-chlorophenyl precursors can be condensed with ethyl esters under dehydrating conditions to form the oxazole ring.
  • This approach may require harsher conditions or additional catalysts but offers an alternative pathway for structural analogs.

Purification and Characterization

  • Purification: Flash chromatography on silica gel is the preferred method, employing petroleum ether and ethyl acetate gradients to isolate the pure compound. Recrystallization from ethyl acetate or ethanol can further enhance purity.
  • Characterization:
    • NMR spectroscopy (¹H and ¹³C) confirms the oxazole ring and ester functionalities.
    • IR spectroscopy identifies characteristic carbonyl (C=O) and oxazole ring vibrations.
    • Mass spectrometry (HRMS) verifies molecular weight and formula.
    • Melting point determination provides a physical purity check.

Data Table: Summary of Copper(I)-Catalyzed Preparation

Parameter Details
Catalyst Copper(I) bromide (CuBr), 0.25 equiv
Base DABCO, 0.5 equiv
Solvent Dry DMF
Substrates Ethyl isocyanoacetate (1 equiv), 2-chlorobenzaldehyde (1 equiv)
Atmosphere Oxygen balloon pressure
Reaction Temperature Room temperature to mild heating
Work-up Quench with water, extract with ethyl acetate
Purification Silica gel column chromatography (petroleum ether:EtOAc = 4:1)
Yield 80–83%
Product Form White solid
Melting Point 101–103 °C

Research Findings and Notes

  • The copper(I)-catalyzed method provides a high-yielding, mild, and operationally simple route to this compound, making it suitable for laboratory synthesis and potential scale-up.
  • The use of oxygen as an oxidant is crucial for the tandem cyclization process, highlighting the importance of controlled atmosphere conditions.
  • Alternative methods involving benzoyl chloride derivatives and hydroxylamine offer complementary routes, especially for industrial applications where reagent availability and process scalability are key considerations.
  • Purification via flash chromatography and recrystallization ensures high purity, essential for subsequent applications in research and development.
  • Spectroscopic and analytical data confirm the structural integrity and purity of the synthesized compound, aligning with literature standards.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate, and how can low yields be addressed?

A common method involves cyclization of precursors like 2-chlorophenyl ketones with ethyl 2-isocyanoacetate in the presence of iodine (I₂) and DMSO under reflux, yielding ~18% of the target compound . Low yields may stem from incomplete cyclization or side reactions. Optimization strategies include:

  • Temperature control : Higher reflux temperatures (e.g., 130°C) improve cyclization efficiency.
  • Purification : Combiflash chromatography (10–15% EtOAc/hexane) enhances purity .
  • Precursor modification : Introducing electron-withdrawing groups on the phenyl ring may stabilize intermediates.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Characteristic peaks for the oxazole ring (δ ~7.68 ppm for C3-H) and ester group (δ ~4.25 ppm for ethoxy protons) .
  • HRMS : Validates molecular mass (e.g., m/z 262.2 [M+H]⁺ for the ester intermediate) .
  • IR : Confirms carbonyl stretching (~1740 cm⁻¹ for the ester) .

Q. How can researchers design initial bioactivity screens for this compound?

Focus on oxazole’s role in enzyme inhibition (e.g., cysteine proteases) or receptor binding. Example protocols:

  • Enzyme assays : Test inhibition of chikungunya virus P2 cysteine protease using fluorogenic substrates .
  • Cellular toxicity : Use MTT assays on mammalian cell lines to establish IC₅₀ values.
  • Structural analogs : Compare activity with derivatives lacking the 2-chlorophenyl group to identify pharmacophores.

Advanced Research Questions

Q. What crystallographic strategies refine the structure of this compound?

Use SHELXL for small-molecule refinement:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.
  • Twinned data handling : SHELXL’s twin refinement tools resolve overlapping reflections .
  • Validation : Check R-factors (e.g., R₁ < 0.05) and electron density maps for missing hydrogen atoms .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Substitution patterns : Replace the 2-chlorophenyl group with electron-deficient aromatics (e.g., 4-nitrophenyl) to enhance electrophilic reactivity .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (64% yield via NaOH hydrolysis) to study solubility effects .
  • Covalent inhibitors : Introduce sulfonylallyl groups (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) to target cysteine residues .

Q. What computational methods predict reactivity and binding modes?

  • DFT calculations : Model oxazole ring distortion under nucleophilic attack to explain stability .
  • Docking simulations : Use AutoDock Vina to predict binding to viral proteases (e.g., chikungunya P2) .
  • MD simulations : Assess conformational flexibility of the 2-chlorophenyl group in aqueous environments.

Q. How should researchers address contradictions in synthetic data (e.g., varying yields)?

  • Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMSO) and reaction vessel inertness.
  • Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., iodine adducts) .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to optimize time-to-completion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate

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